molecular formula C9H9ClO2 B3352083 (S)-2-Chloro-3-Phenylpropanoic Acid CAS No. 41998-38-3

(S)-2-Chloro-3-Phenylpropanoic Acid

Cat. No.: B3352083
CAS No.: 41998-38-3
M. Wt: 184.62 g/mol
InChI Key: LIDRHDRWTSPELB-QMMMGPOBSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity. Computational methods can also be used to predict these properties .

Scientific Research Applications

Chemo-Enzymatic Preparation

(S)-3-Hydroxy-3-phenylpropanoic acid, a derivative of (S)-2-Chloro-3-Phenylpropanoic Acid, is significant in the synthesis of antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. A study by Zhao et al. (2014) explores the chemo-enzymatic preparation of this compound, emphasizing the optimal conditions for enzymatic resolution using Porcine pancreas lipase (PPL) (Zhao, Ma, Fu, & Zhang, 2014).

Stereoselective Radical Bromination

Wong et al. (2000) investigated the reaction of this compound derivatives with N-bromosuccinimide (NBS), resulting in stereoselective formation of bromo-chloro derivatives. This study highlights the impact of different carboxylic acid derivatives on stereoselectivity (Wong, Chan, & Tan, 2000).

Optical Resolution in Drug Synthesis

Shiraiwa et al. (1997) demonstrated the optical resolution of (RS)-2-chloro-3-phenylpropanoic acid for the preparation of optically active 2-methylamino-3-phenylpropanoic acid, which is crucial for certain pharmaceutical applications (Shiraiwa, Ohta, Miyazaki, Gogun, & Kurokawa, 1997).

Role in Antioxidant Activity

A phenylpropanoid derived from this compound was isolated from Pimenta dioica berries by Kikuzaki et al. (1999). This compound exhibited significant antioxidative properties, particularly in inhibiting autoxidation of linoleic acid (Kikuzaki, Hara, Kawai, & Nakatani, 1999).

Artificial Biosynthesis

Kang et al. (2012) explored the artificial biosynthesis of phenylpropanoic acids, like those derived from this compound, in Escherichia coli. This method shows potential for the production of valuable compounds for health care and nutrition (Kang, Choi, Lee, Hwang, Uhm, & Hong, 2012).

Molecular Machine Operation

Biagini et al. (2020) studied the use of derivatives of this compound as a chemical fuel in the operation of molecular machines, emphasizing controlled release and efficiency in fuel utilization (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).

Safety and Hazards

Information on the compound’s safety and hazards would typically come from material safety data sheets (MSDS). This would include information on the compound’s toxicity, flammability, and precautions that need to be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound, such as its use in the synthesis of other compounds, its potential as a drug, or its use in materials science .

Properties

IUPAC Name

(2S)-2-chloro-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRHDRWTSPELB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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